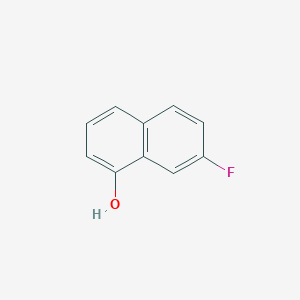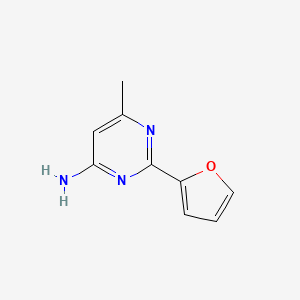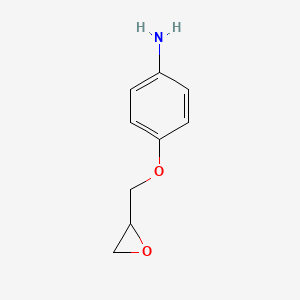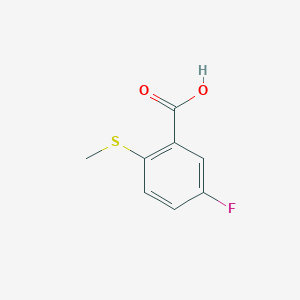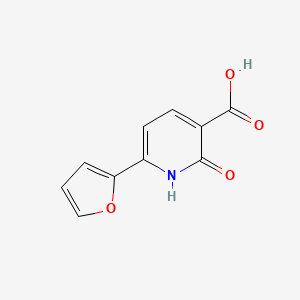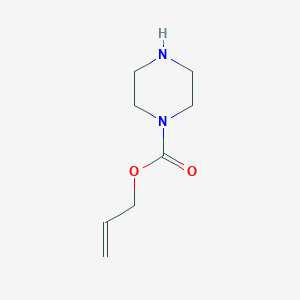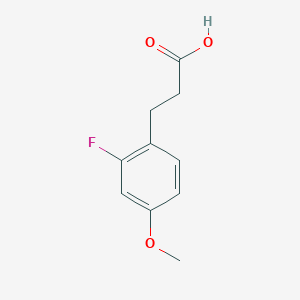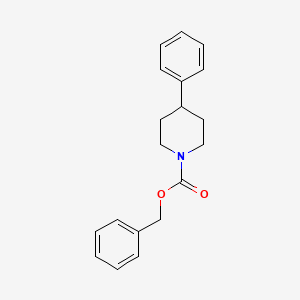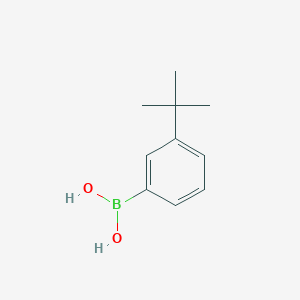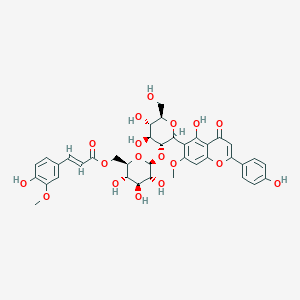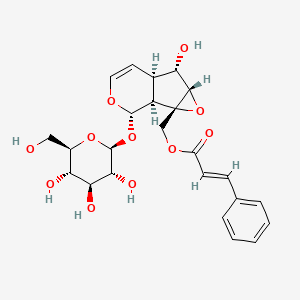
4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride” is a chemical compound with the molecular formula C13H18ClN3O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular weight of “4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride” is 283.75 g/mol. The InChI code for a similar compound, 4-(2-aminophenyl)-2-piperazinone, is 1S/C10H13N3O/c11-8-3-1-2-4-9(8)13-6-5-12-10(14)7-13/h1-4H,5-7,11H2,(H,12,14) .科学的研究の応用
Synthesis and Characterization
Piperazine derivatives, including those similar to 4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride, are frequently synthesized for their potential applications in medicinal chemistry. For instance, Marvanová et al. (2016) detailed the synthesis and characterization of new arylpiperazin-1-yl-hydroxypropyl propoxybenzoates as potential dual antihypertensive agents, highlighting the versatility of piperazine derivatives in drug synthesis (Marvanová et al., 2016). Similarly, the synthesis and antimicrobial activities of novel triazole derivatives, incorporating piperazine moieties, were investigated by Bektaş et al. (2007), demonstrating the compound's potential in developing new antimicrobial agents (Bektaş et al., 2007).
Potential Biological Activities
The exploration of biological activities is a significant area of research for piperazine derivatives. Research by Kumar et al. (2017) into novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed promising antidepressant and antianxiety activities, illustrating the therapeutic potential of these compounds (Kumar et al., 2017). Furthermore, the synthesis and biological evaluation of substituted piperazines as ligands for melanocortin receptors by Mutulis et al. (2004) reveal the role of piperazine derivatives in targeting specific receptors, which is crucial for the development of targeted therapies (Mutulis et al., 2004).
Applications in Drug Development
The role of piperazine derivatives in drug development is further exemplified by the synthesis of compounds with vasodilation properties, as reported by Girgis et al. (2008), indicating the potential of such derivatives in treating cardiovascular diseases (Girgis et al., 2008). Additionally, the improved synthesis of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine by Ramesh et al. (2006), a key intermediate for the antihypertensive drug Doxazosin, showcases the critical role of piperazine derivatives in the synthesis of clinically important drugs (Ramesh et al., 2006).
特性
IUPAC Name |
4-(2-amino-3-phenylpropanoyl)piperazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2.ClH/c14-11(8-10-4-2-1-3-5-10)13(18)16-7-6-15-12(17)9-16;/h1-5,11H,6-9,14H2,(H,15,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYQMPLAIRDGQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C(CC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

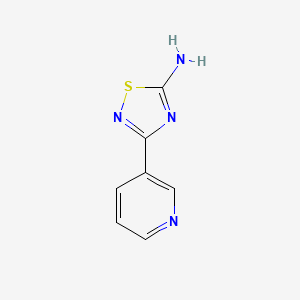
![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)
